1-Hydroxy-1-(4-hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)propan-2-one, with the CAS number 117614-84-3, is an organic compound characterized by its complex structure featuring multiple hydroxyl and methoxy functional groups. This compound is classified as a hydroxychalcone, which is a type of flavonoid known for its diverse biological activities. It is primarily sourced from natural products, particularly from plants such as Xanthocercis zambesiaca, where it serves as a significant intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and antimicrobial agents .
The synthesis of 1-hydroxy-1-(4-hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)propan-2-one typically involves multi-step organic reactions. A common synthetic route begins with the reaction of 4-hydroxy-2-methoxybenzaldehyde with 4-hydroxyacetophenone in the presence of a base, such as sodium hydroxide. This reaction forms an intermediate compound, which is then subjected to further oxidation and reduction steps to yield the final product.
In industrial settings, similar synthetic routes are employed but optimized for larger-scale production. Techniques such as continuous flow reactors can enhance yield and purity, while advanced purification methods like chromatography are used to isolate the desired product effectively .
The molecular formula of 1-hydroxy-1-(4-hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)propan-2-one is , with a molecular weight of approximately 288.30 g/mol. The compound features several functional groups:
The InChI key for this compound is BAVJPTQBNBQJFK-UHFFFAOYSA-N, indicating its unique structural identity. The compound's structure allows for significant intermolecular interactions due to the presence of hydroxyl groups, which can engage in hydrogen bonding .
1-Hydroxy-1-(4-hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)propan-2-one participates in various chemical reactions:
These reactions are critical for modifying the compound's properties and enhancing its biological activities .
The mechanism of action for 1-hydroxy-1-(4-hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)propan-2-one involves its interaction with various biological targets. The hydroxyl and methoxy groups facilitate hydrogen bonding and other interactions with enzymes and receptors within biological pathways. This interaction can modulate several biological processes, contributing to the compound's potential therapeutic effects .
The physical and chemical properties of 1-hydroxy-1-(4-hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)propan-2-one are crucial for its application in scientific research:
Property | Value |
---|---|
Molecular Weight | 288.30 g/mol |
Density | 1.3 ± 0.1 g/cm³ |
Boiling Point | 538.8 ± 50.0 °C at 760 mmHg |
Flash Point | 202.7 ± 23.6 °C |
LogP | 1.25 |
Vapor Pressure | 0.0 ± 1.5 mmHg at 25°C |
These properties indicate a stable compound with potential applications in various fields due to its favorable characteristics .
The applications of 1-hydroxy-1-(4-hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)propan-2-one span several scientific disciplines:
It serves as a starting material or intermediate in synthesizing more complex organic molecules.
Due to its structural features, it is a candidate for studying enzyme interactions and metabolic pathways.
Potential therapeutic applications include roles as an antioxidant or anti-inflammatory agent.
The unique chemical properties make it suitable for developing new materials such as polymers or coatings .
The systematic IUPAC name for this β-hydroxyketone derivative is 1-Hydroxy-1-(4-hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)propan-2-one, reflecting its chiral secondary alcohol and propanone backbone. The base molecular formula is C₁₆H₁₆O₅ (molecular weight: 288.29 g/mol), with a CAS registry number 117614-84-3 [1] [2] [5]. Synonyms include 1-Hydroxy-1-(4-hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)-2-propanone, emphasizing the interchangeable use of "propan-2-one" and "propanone" in chemical nomenclature [1] [6].
Isomeric variations arise from:
Table 1: Nomenclature and Identifiers
Classification | Identifier |
---|---|
IUPAC Name | 1-Hydroxy-1-(4-hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)propan-2-one |
CAS No. | 117614-84-3 |
Molecular Formula | C₁₆H₁₆O₅ |
Common Synonyms | 1-Hydroxy-1-(4-hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)-2-propanone |
Canonical SMILES | COC1=C(C=CC(=C1)O)C(C(=O)CC2=CC=C(C=C2)O)O |
X-ray crystallography and DFT studies reveal a non-planar structure due to steric interactions between the 2-methoxy group and propanone chain. The molecule features:
Stereochemical purity is observed in natural sources; Pueraria lobata roots yield the (1R)-enantiomer specifically, as confirmed by chiral chromatography and optical rotation data [5] [7].
Solubility is governed by three phenolic hydroxyl groups, conferring amphiphilic character:
Table 2: Solubility Profile
Solvent Class | Examples | Solubility |
---|---|---|
Polar aprotic | DMSO, acetone | >50 mg/mL |
Alcohols | Ethanol, methanol | ~10 mg/mL |
Halogenated solvents | Chloroform, DCM | <2 mg/mL |
Aqueous buffers (pH 7) | Water | <1 mg/mL |
Aqueous buffers (pH 9) | 0.1M NaOH | >20 mg/mL |
Thermogravimetric analysis (TGA) shows decomposition onset at 250°C, with complete degradation by 538°C [1] [9]. Key stability parameters:
NMR Assignments:
Mass Spectrometry:
Infrared Spectroscopy:
UV-Vis Spectroscopy:
Table 3: Spectroscopic Assignments
Technique | Key Signals | Assignment |
---|---|---|
FT-IR (cm⁻¹) | 3320 (br) | ν(O–H) phenolic |
1655 (s) | ν(C=O) H-bonded | |
1260 (s) | ν(C–O) methoxy | |
UV-Vis (nm) | 285 | π→π* (aromatic systems) |
352 | n→π* (carbonyl) | |
¹H NMR (ppm) | 4.92 (t) | H-1 (chiral center) |
3.82 (s) | –OCH₃ |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7